Cas no 24255-99-0 (3-Bromo-2-(1-piperidinyl)pyridine)
3-Bromo-2-(1-piperidinyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-(piperidin-1-yl)pyridine
- 3-Bromo-2-(1-piperidinyl)pyridine
- AKOS010632847
- DTXSID701298609
- 24255-99-0
- EN300-1893522
- AC-907/25005058
- 3-bromo-2-piperidin-1-ylpyridine
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- MDL: MFCD00234662
- Inchi: 1S/C10H13BrN2/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
- InChI Key: MRNXRQJABSSMNF-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN=C1N1CCCCC1
Computed Properties
- Exact Mass: 240.02621g/mol
- Monoisotopic Mass: 240.02621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 16.1Ų
3-Bromo-2-(1-piperidinyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 175944-1g |
3-Bromo-2-(1-piperidinyl)pyridine |
24255-99-0 | 1g |
$432.00 | 2023-09-07 | ||
| Matrix Scientific | 175944-5g |
3-Bromo-2-(1-piperidinyl)pyridine |
24255-99-0 | 5g |
$990.00 | 2023-09-07 | ||
| Matrix Scientific | 175944-10g |
3-Bromo-2-(1-piperidinyl)pyridine |
24255-99-0 | 10g |
$1404.00 | 2023-09-07 | ||
| TRC | B180420-500mg |
3-Bromo-2-(1-piperidinyl)pyridine |
24255-99-0 | 500mg |
$ 440.00 | 2022-06-07 | ||
| TRC | B180420-1000mg |
3-Bromo-2-(1-piperidinyl)pyridine |
24255-99-0 | 1g |
$ 730.00 | 2022-06-07 | ||
| TRC | B180420-2500mg |
3-Bromo-2-(1-piperidinyl)pyridine |
24255-99-0 | 2500mg |
$ 1450.00 | 2022-06-07 | ||
| Enamine | EN300-1893522-0.05g |
3-bromo-2-(piperidin-1-yl)pyridine |
24255-99-0 | 0.05g |
$83.0 | 2023-09-18 | ||
| Enamine | EN300-1893522-0.1g |
3-bromo-2-(piperidin-1-yl)pyridine |
24255-99-0 | 0.1g |
$87.0 | 2023-09-18 | ||
| Enamine | EN300-1893522-0.25g |
3-bromo-2-(piperidin-1-yl)pyridine |
24255-99-0 | 0.25g |
$90.0 | 2023-09-18 | ||
| Enamine | EN300-1893522-0.5g |
3-bromo-2-(piperidin-1-yl)pyridine |
24255-99-0 | 0.5g |
$95.0 | 2023-09-18 |
3-Bromo-2-(1-piperidinyl)pyridine Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 3-Bromo-2-(1-piperidinyl)pyridine
3-Bromo-2-(piperidin-1-yl)pyridine: A Comprehensive Overview
The compound 3-Bromo-2-(piperidin-1-yl)pyridine, with the CAS registry number CAS No. 24255-99-0, is a synthetic organic bromide characterized by its unique pyridine ring substituted with a bromine atom at position 3 and a piperidine group at position 2. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications as an intermediate in drug discovery and as a ligand in various biochemical assays.
Structurally, 3-Bromo-2-(piperidin-1-yl)pyridine features a pyridine core, which is a six-membered aromatic ring with one nitrogen atom. The bromine substituent at position 3 introduces electron-withdrawing characteristics, while the piperidine group at position 2 contributes steric bulk and basicity, making this compound an interesting candidate for hydrogen bonding interactions in biological systems.
Recent studies have highlighted the utility of pyridine derivatives in medicinal chemistry. The presence of the piperidine group renders 3-Bromo-2-(piperidin-1-yl)pyridine a potential scaffold for drug design, particularly in the development of kinase inhibitors and other enzyme-targeting agents. Its bromine substituent may also serve as a good leaving group in various coupling reactions, facilitating further modifications.
Research into 3-Bromo-2-(piperidin-1-yl)pyridine has been complemented by advancements in computational chemistry. Molecular modeling studies have demonstrated that this compound can act as an inhibitor of selected protein-protein interactions, a critical area in oncology and immunology. Its ability to modulate these interactions makes it a promising lead for therapeutic agents targeting diseases such as cancer and inflammatory disorders.
Furthermore, 3-Bromo-2-(piperidin-1-yl)pyridine has been explored in the context of its role as a ligand in metal-mediated catalysis. Its pyridine moiety can coordinate with transition metals, enabling it to participate in various catalytic cycles, including those relevant to asymmetric synthesis and cross-coupling reactions.
Recent publications have also underscored the importance of pyridine-based compounds in the development of CRISPR-Cas9 systems. Specifically, derivatives like 3-Bromo-2-(piperidin-1-yl)pyridine may serve as potential inhibitors or modulators of Cas9 activity, offering new avenues for gene-editing technologies.
In summary, 3-Bromo-2-(piperidin-1-yl)pyridine is a versatile compound with diverse applications in modern drug discovery. Its unique structure, combining the aromaticity of pyridine with the steric and electronic effects of bromine and piperidine groups, positions it as a valuable tool for researchers in the pharmaceutical industry. As our understanding of its properties continues to evolve, particularly in light of emerging computational and biotechnological techniques, 3-Bromo-2-(piperidin-1-yl)pyridine is poised to play an even more significant role in the development of next-generation therapeutics.
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